molecular formula C17H22N4O B2795862 N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 954319-55-2

N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2795862
CAS No.: 954319-55-2
M. Wt: 298.39
InChI Key: UVVYUJDMXZGHEW-UHFFFAOYSA-N
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Description

N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Cyclopentyl Group: This step may involve the use of cyclopentyl halides in the presence of a base.

    Carboxamide Formation:

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl ring or the cyclopentyl group.

    Reduction: Reduction reactions can occur at the triazole ring or the carboxamide group.

    Substitution: The compound can undergo substitution reactions, especially at the phenyl ring or the triazole ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical agent.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects through inhibition or activation of these targets, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide: Lacks the cyclopentyl group.

    N-cyclopentyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Lacks the propan-2-yl group.

Uniqueness

N-cyclopentyl-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of both the cyclopentyl and propan-2-yl groups, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

N-cyclopentyl-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O/c1-12(2)16-15(17(22)18-13-8-6-7-9-13)19-20-21(16)14-10-4-3-5-11-14/h3-5,10-13H,6-9H2,1-2H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVYUJDMXZGHEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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